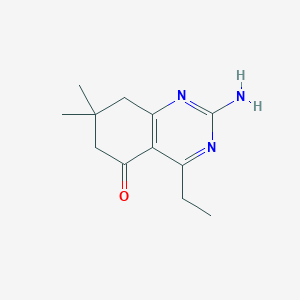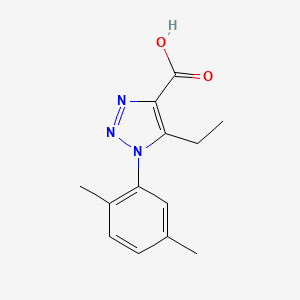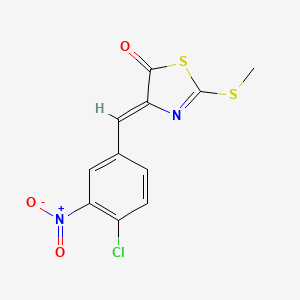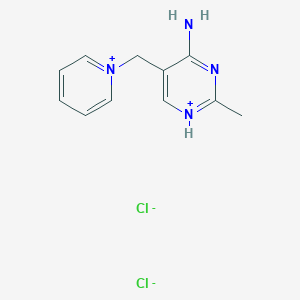![molecular formula C15H11Cl3N2OS B4927118 2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4927118.png)
2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications. In
科学的研究の応用
2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been extensively used in scientific research to investigate its potential therapeutic applications. It has been shown to inhibit the activity of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways involved in immune responses and cell growth. This compound has been used to study the effects of JAK inhibition on various cellular processes, including cytokine signaling, cell proliferation, and apoptosis.
作用機序
2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide inhibits the activity of JAK enzymes by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, which in turn inhibits cytokine signaling and cell growth. This compound has been shown to selectively inhibit JAK2 and JAK3, but not JAK1 or TYK2.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. This compound has also been shown to inhibit the production of pro-inflammatory cytokines in animal models of inflammation. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in vitro and in vivo. It has also been extensively studied, which makes it a reliable tool for investigating the effects of JAK inhibition. However, this compound has some limitations. It has been shown to have off-target effects, which can complicate data interpretation. Additionally, this compound has poor solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide. One area of research is the development of more selective JAK inhibitors that do not have off-target effects. Another area of research is the investigation of the effects of JAK inhibition on specific diseases, such as cancer and autoimmune disorders. Additionally, the use of this compound in combination with other drugs or therapies is an area of research that has the potential to improve treatment outcomes for various diseases.
合成法
The synthesis of 2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide involves several steps. The first step is the preparation of 2-methylbenzamide, which is then reacted with carbon disulfide and sodium hydride to form 2-methylbenzamide-2-thiocarboxylic acid. The resulting compound is then reacted with 2,4,5-trichloroaniline to form this compound. The final product is then purified through recrystallization.
特性
IUPAC Name |
2-methyl-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2OS/c1-8-4-2-3-5-9(8)14(21)20-15(22)19-13-7-11(17)10(16)6-12(13)18/h2-7H,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWPEJGZZJUKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(4-methyl-5-phenyl-1,3-thiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4927036.png)
![N-benzyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4927039.png)
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-(2-chlorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4927041.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide](/img/structure/B4927059.png)

![10-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B4927069.png)

![N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4927105.png)

![N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B4927123.png)


![4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine](/img/structure/B4927142.png)